![molecular formula C15H17ClN4OS B2792007 3-(3-Chlorophenyl)-1-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]propan-1-one CAS No. 2097895-13-9](/img/structure/B2792007.png)
3-(3-Chlorophenyl)-1-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]propan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-Chlorophenyl)-1-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]propan-1-one is a chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. This compound is commonly referred to as CPP and has been found to possess unique biochemical and physiological properties that make it a promising candidate for further investigation.
Mecanismo De Acción
CPP is believed to exert its therapeutic effects through the modulation of several neurotransmitter systems, including the serotonergic, dopaminergic, and noradrenergic systems. It has been suggested that CPP acts as a partial agonist at the 5-HT1A receptor, which is involved in the regulation of anxiety and mood.
Biochemical and Physiological Effects:
CPP has been found to exhibit several biochemical and physiological effects, including the modulation of neurotransmitter release and the regulation of neuronal excitability. Additionally, CPP has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is involved in the growth and survival of neurons.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using CPP in lab experiments is its high potency and selectivity for the 5-HT1A receptor. This makes it a valuable tool for investigating the role of this receptor in various physiological and pathological conditions. However, one of the limitations of using CPP is its low water solubility, which can make it difficult to administer in certain experimental paradigms.
Direcciones Futuras
There are several future directions for the investigation of CPP, including the development of more water-soluble analogs and the exploration of its potential therapeutic applications in other diseases, such as Parkinson's disease and Alzheimer's disease. Additionally, further studies are needed to elucidate the precise mechanisms underlying the anxiolytic and antidepressant-like effects of CPP and to determine its safety and efficacy in human clinical trials.
Conclusion:
In summary, CPP is a promising chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. Its unique biochemical and physiological properties make it a valuable tool for investigating the role of the 5-HT1A receptor in various physiological and pathological conditions. Further research is needed to fully understand the therapeutic potential of CPP and to determine its safety and efficacy in clinical trials.
Métodos De Síntesis
The synthesis of CPP can be achieved through various methods, including the reaction of 3-chloroacetophenone with 4-(1,2,5-thiadiazol-3-yl)piperazine in the presence of a base such as sodium hydroxide. The resulting compound is then purified through recrystallization to obtain CPP in its pure form.
Aplicaciones Científicas De Investigación
CPP has been extensively studied for its potential therapeutic applications in the treatment of various diseases, including anxiety disorders, depression, and schizophrenia. Several studies have demonstrated that CPP exhibits anxiolytic and antidepressant-like effects in animal models, suggesting its potential use as a novel therapeutic agent.
Propiedades
IUPAC Name |
3-(3-chlorophenyl)-1-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClN4OS/c16-13-3-1-2-12(10-13)4-5-15(21)20-8-6-19(7-9-20)14-11-17-22-18-14/h1-3,10-11H,4-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOPZUDROACUGCM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NSN=C2)C(=O)CCC3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Chlorophenyl)-1-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]propan-1-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(4-fluorophenyl)sulfanyl]-N-[2-(phenylsulfanyl)ethyl]propanamide](/img/structure/B2791924.png)

amino]methyl}-N,N,1-trimethyl-1H-benzimidazole-5-carboxamide](/img/structure/B2791927.png)

![2-[(2,5-Dimethylphenyl)methylsulfanyl]-3-(3-methoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2791932.png)
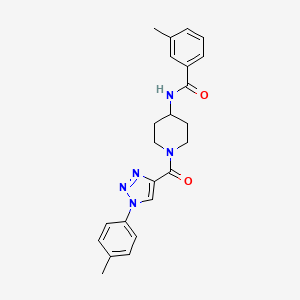
![N-(3,4-dimethoxyphenyl)-1-(p-tolyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2791935.png)
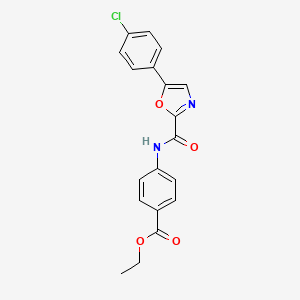
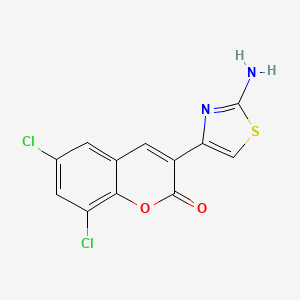
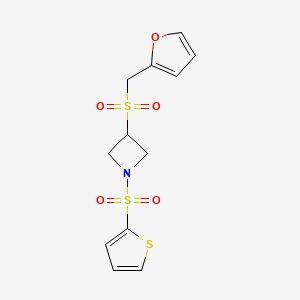
![2-(3,4-dimethoxyphenyl)-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acetamide](/img/structure/B2791941.png)
![N-{3-tert-butyl-2-methyl-4-oxo-2H,4H-indeno[1,2-c]pyrazol-6-yl}-2-methylpropanamide](/img/structure/B2791943.png)
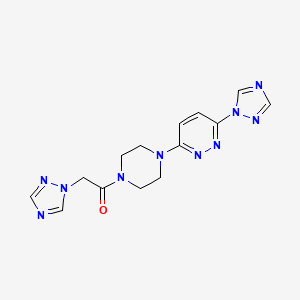
![2-[3-(Difluoromethyl)-1H-pyrazol-1-yl]-2-methylpropanoic acid](/img/structure/B2791947.png)